Home > Products > Screening Compounds P13091 > (-)-delta-9-Thc (D3)
(-)-delta-9-Thc (D3) - 81586-39-2

(-)-delta-9-Thc (D3)

Catalog Number: EVT-1211063
CAS Number: 81586-39-2
Molecular Formula: C21H30O2
Molecular Weight: 317.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(-)-Delta-9-THC (D3), also known as (-)-trans-Δ⁹-tetrahydrocannabinol-D3, is a deuterated analog of (-)-Delta-9-THC, the primary psychoactive compound found in Cannabis sativa. This compound is primarily used as an internal standard in analytical chemistry for the quantification of (-)-Delta-9-THC and its metabolites in various biological matrices, such as blood, urine, and hair. [, , , , , , ] The use of deuterated internal standards like (-)-Delta-9-THC (D3) improves the accuracy and reliability of analytical methods by minimizing the impact of matrix effects and variations during sample preparation and analysis.

Δ⁹-Tetrahydrocannabinol (THC)

Relevance: (-)-Δ⁹-Tetrahydrocannabinol (D3) is a deuterated analog of THC, meaning it possesses the same core structure with the substitution of three hydrogen atoms by deuterium atoms. This structural similarity makes (-)-Δ⁹-Tetrahydrocannabinol (D3) a suitable internal standard for analytical techniques like GC/MS, as it exhibits similar chemical behavior to THC while being distinguishable by mass spectrometry. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

11-Nor-9-Carboxy-Δ⁹-Tetrahydrocannabinol (THC-COOH)

Compound Description: THC-COOH is the primary metabolite of THC in humans. It is inactive but serves as a marker for THC exposure in drug tests due to its long half-life and presence in urine. [, , , , , , , , ]

Relevance: THC-COOH is structurally related to (-)-Δ⁹-Tetrahydrocannabinol (D3) as it is a metabolite of THC. This means THC-COOH is a product of THC's metabolic breakdown within the body. Both compounds share a significant portion of their chemical structure, with THC-COOH possessing a carboxylic acid group (-COOH) where THC has a methyl group (-CH3). This close structural relationship is crucial for understanding the metabolic fate of THC and interpreting the presence of THC-COOH in drug testing procedures that utilize (-)-Δ⁹-Tetrahydrocannabinol (D3) as an internal standard. [, , , , , , , , ]

Cannabidiol (CBD)

Compound Description: CBD is another prominent cannabinoid found in cannabis. Unlike THC, it is non-psychoactive and exhibits therapeutic potential for conditions such as anxiety, epilepsy, and inflammation. [, , , , , , , , , ]

Cannabinol (CBN)

Compound Description: CBN is a non-psychoactive cannabinoid primarily formed through the degradation of THC. It exhibits mild psychoactive effects and potential therapeutic benefits like promoting sleep. [, , , ]

11-Hydroxy-Δ⁹-Tetrahydrocannabinol (11-OH-THC)

Compound Description: 11-OH-THC is an active metabolite of THC formed in the liver. It exhibits similar psychoactive effects to THC and contributes to the overall pharmacological effects of cannabis consumption. [, ]

Relevance: 11-OH-THC is structurally related to (-)-Δ⁹-Tetrahydrocannabinol (D3) as it is a metabolite of THC, the parent compound of (-)-Δ⁹-Tetrahydrocannabinol (D3). This metabolic relationship indicates a close structural similarity between 11-OH-THC and (-)-Δ⁹-Tetrahydrocannabinol (D3). 11-OH-THC differs from THC by the presence of a hydroxyl group (-OH) at the 11th carbon position. This minor structural modification results in altered pharmacological activity and potency compared to THC and its deuterated analog. [, ]

Anandamide (ANA)

Compound Description: Anandamide is an endocannabinoid, a type of neurotransmitter naturally produced by the body. It activates cannabinoid receptors in the brain and peripheral nervous system, influencing various physiological processes like mood, memory, and pain perception. [, , ]

Relevance: Although structurally different from (-)-Δ⁹-Tetrahydrocannabinol (D3), Anandamide is considered related due to its interaction with the endocannabinoid system. Both Anandamide and (-)-Δ⁹-Tetrahydrocannabinol (D3), by virtue of its parent compound THC, act as agonists at cannabinoid receptors, particularly the CB1 receptor, which is involved in mediating the psychoactive effects of cannabinoids. This shared pharmacological target makes Anandamide relevant in understanding the mechanisms underlying the effects of (-)-Δ⁹-Tetrahydrocannabinol (D3) and its parent compound, THC. [, , ]

(R)-Methanandamide

Compound Description: (R)-Methanandamide is a synthetic analog of Anandamide designed for increased metabolic stability. Like Anandamide, it acts as a cannabinoid receptor agonist, particularly at the CB1 receptor. [, ]

Relevance: While not structurally identical to (-)-Δ⁹-Tetrahydrocannabinol (D3), (R)-Methanandamide shares a common target, the CB1 receptor, making it a relevant related compound. Both (R)-Methanandamide and (-)-Δ⁹-Tetrahydrocannabinol (D3), through its parent compound THC, activate this receptor, although with different potencies and efficacies. This shared pharmacological target provides insights into the mechanisms underlying the effects of both compounds and highlights the importance of CB1 receptor activation in mediating the pharmacological effects of cannabinoids. [, ]

Δ⁸-Tetrahydrocannabinol (Δ⁸-THC)

Compound Description: Δ⁸-THC is a double bond isomer of Δ⁹-THC, possessing similar psychoactive properties but with potentially lower potency. It occurs naturally in cannabis but at lower concentrations compared to Δ⁹-THC. [, ]

Relevance: Δ⁸-THC shares a close structural resemblance to (-)-Δ⁹-Tetrahydrocannabinol (D3) due to its close relationship with Δ⁹-THC. Both Δ⁸-THC and Δ⁹-THC, the parent compound of (-)-Δ⁹-Tetrahydrocannabinol (D3), belong to the cannabinoid class and differ only in the position of a double bond within their tricyclic ring system. This minor structural difference leads to subtle variations in their binding affinities and efficacies at cannabinoid receptors, ultimately influencing their pharmacological profiles. [, ]

Δ⁸-Tetrahydrocannabinol-Dimethylheptyl (Δ⁸-THC-DMH)

Compound Description: Δ⁸-THC-DMH is a synthetic analog of Δ⁸-THC with a dimethylheptyl side chain. It exhibits potent cannabinoid receptor agonist activity.

Relevance: Δ⁸-THC-DMH is structurally related to (-)-Δ⁹-Tetrahydrocannabinol (D3) through its connection to Δ⁸-THC, an isomer of the parent compound of (-)-Δ⁹-Tetrahydrocannabinol (D3). Both Δ⁸-THC-DMH and (-)-Δ⁹-Tetrahydrocannabinol (D3) are cannabinoids and share a similar core tricyclic ring structure. The major structural difference lies in the side chain attached to this core: Δ⁸-THC-DMH possesses a bulky dimethylheptyl side chain while (-)-Δ⁹-Tetrahydrocannabinol (D3) inherits the pentyl side chain from its parent compound. These structural variations impact their pharmacological properties, particularly their potency and duration of action.

11-OH-Δ⁹-Tetrahydrocannabinol-Dimethylheptyl (11-OH-THC-DMH)

Compound Description: 11-OH-THC-DMH is a synthetic analog of 11-OH-THC, a metabolite of Δ⁹-THC. It exhibits high affinity for cannabinoid receptors, particularly CB1 receptors, and serves as a valuable tool in studying the endocannabinoid system.

Relevance: 11-OH-THC-DMH is structurally related to (-)-Δ⁹-Tetrahydrocannabinol (D3) through its connection to 11-OH-THC, a metabolite of Δ⁹-THC, the parent compound of (-)-Δ⁹-Tetrahydrocannabinol (D3). Both compounds belong to the cannabinoid class and share a similar tricyclic ring system. The key distinction lies in the side chain and the presence of a hydroxyl group: 11-OH-THC-DMH possesses a dimethylheptyl side chain and a hydroxyl group at the 11th carbon position, while (-)-Δ⁹-Tetrahydrocannabinol (D3) inherits the pentyl side chain from its parent compound. This structural similarity highlights their shared ability to interact with the endocannabinoid system, albeit with potentially different potencies and durations of action.

8-Hydroxy-3',4',5'-Tris-Nor-Δ⁹-THC-2'-Oic Acid

Compound Description: This compound is a secondary metabolite of Δ⁹-THC identified as interfering with the analysis of THC-COOH in urine samples using GC/MS.

Relevance: 8-Hydroxy-3',4',5'-Tris-Nor-Δ⁹-THC-2'-Oic acid is structurally related to (-)-Δ⁹-Tetrahydrocannabinol (D3) as it is a metabolite of Δ⁹-THC, the parent compound of (-)-Δ⁹-Tetrahydrocannabinol (D3). As a metabolite, it shares a significant portion of its core structure with both (-)-Δ⁹-Tetrahydrocannabinol (D3) and Δ⁹-THC. The presence of this metabolite can interfere with the accurate measurement of THC-COOH, another important THC metabolite, in drug testing procedures. This interference arises from their structural similarity and highlights the importance of considering multiple metabolites when analyzing for THC exposure using techniques that employ (-)-Δ⁹-Tetrahydrocannabinol (D3) as an internal standard.

Source

(-)-Delta-9-THC is primarily extracted from the cannabis plant, where it exists alongside other cannabinoids such as cannabidiol and cannabigerol. The extraction process typically involves solvent extraction or supercritical fluid extraction methods to isolate the compound from plant material. The compound can also be synthesized in the laboratory, which allows for the production of isotopically labeled variants, such as (-)-Delta-9-THC-D3, used for analytical purposes .

Classification

(-)-Delta-9-THC is classified as a phytocannabinoid due to its natural occurrence in plants. It belongs to a larger class of compounds known as cannabinoids, which interact with the endocannabinoid system in humans and other mammals. This classification highlights its significance in both pharmacology and toxicology.

Synthesis Analysis

Methods

The synthesis of (-)-Delta-9-THC can be achieved through various methods. One common approach is the extraction from cannabis resin, where the crude extract undergoes purification processes such as chromatography. Alternatively, synthetic routes involve the cyclization of cannabigerol derivatives or modifications of other cannabinoids.

Technical Details

Recent advancements have introduced regioselective synthesis techniques that utilize magnesium methyl carbonate as a carboxylation reagent to produce isotopically labeled forms like (-)-Delta-9-tetrahydrocannabinolic acid A-D3 from (-)-Delta-9-THC-D3 . This method enhances the specificity and yield of the desired compounds while minimizing by-products.

Molecular Structure Analysis

Structure

The molecular formula of (-)-Delta-9-THC is C₂₁H₂₇O₂, with a molecular weight of approximately 314.46 g/mol. The structure features a phenolic hydroxyl group and a long aliphatic carbon chain that contribute to its unique properties.

Data

The compound's structure can be represented as follows:

Structure C21H27O2\text{Structure }C_{21}H_{27}O_2

The stereochemistry of (-)-Delta-9-THC is crucial for its interaction with cannabinoid receptors, influencing its pharmacological effects.

Chemical Reactions Analysis

Reactions

(-)-Delta-9-THC participates in various chemical reactions typical of organic compounds, including oxidation and reduction processes. One significant reaction involves its metabolism in the human body, where it is converted into several metabolites such as 11-hydroxy-delta-9-tetrahydrocannabinol and 11-nor-delta-9-carboxy-tetrahydrocannabinol.

Technical Details

These metabolic pathways are essential for understanding both the therapeutic effects and potential toxicity of (-)-Delta-9-THC. Analytical methods such as liquid chromatography coupled with mass spectrometry are employed to quantify these metabolites accurately .

Mechanism of Action

Process

(-)-Delta-9-THC exerts its effects primarily through interaction with cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system. Upon binding to these receptors, (-)-Delta-9-THC modulates neurotransmitter release, leading to alterations in mood, perception, and appetite.

Data

Research indicates that CB1 receptors are predominantly located in the brain and central nervous system, while CB2 receptors are more abundant in peripheral tissues and immune cells . The activation of these receptors by (-)-Delta-9-THC results in various physiological responses that contribute to its psychoactive effects.

Physical and Chemical Properties Analysis

Physical Properties

(-)-Delta-9-THC is a colorless to pale yellow oil at room temperature. It has a boiling point around 157 °C at 0.5 mmHg and is soluble in organic solvents like ethanol and methanol but poorly soluble in water.

Chemical Properties

The compound exhibits stability under normal conditions but can degrade when exposed to light or heat over extended periods. Its reactivity includes susceptibility to oxidation, which is critical during storage and handling .

Applications

Scientific Uses

(-)-Delta-9-THC has numerous applications in scientific research, particularly in pharmacology and toxicology. It is used in studies investigating its therapeutic potential for conditions such as chronic pain, multiple sclerosis spasticity, and chemotherapy-induced nausea . Additionally, it serves as a standard reference material in analytical chemistry for quantifying cannabinoid levels in biological samples.

Properties

CAS Number

81586-39-2

Product Name

(-)-delta-9-Thc (D3)

IUPAC Name

(6aR,10aR)-6,6,9-trimethyl-3-(5,5,5-trideuteriopentyl)-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol

Molecular Formula

C21H30O2

Molecular Weight

317.5 g/mol

InChI

InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h11-13,16-17,22H,5-10H2,1-4H3/t16-,17-/m1/s1/i1D3

InChI Key

CYQFCXCEBYINGO-MVOYJBSWSA-N

SMILES

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O

Synonyms

Dronabinol-d3;Δ9-Tetrahydrocannabinol-d3

Canonical SMILES

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O

Isomeric SMILES

[2H]C([2H])([2H])CCCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.